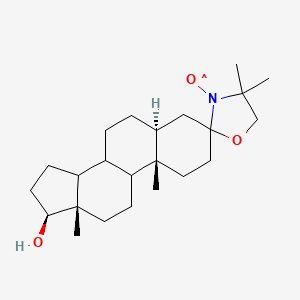

CID 189075

Description

CID 189075 (remogliflozin etabonate) is a selective sodium-glucose cotransporter-2 (SGLT-2) inhibitor developed by GlaxoSmithKline (GSK) for the treatment of type 2 diabetes mellitus (T2DM) . Structurally, it belongs to the phlorizin-derived glycoside class, a common scaffold for SGLT-2 inhibitors, which competitively block glucose reabsorption in renal proximal tubules, promoting urinary glucose excretion (UGE) and reducing hyperglycemia . Unlike insulin-dependent therapies, this compound operates via an insulin-independent mechanism, offering a lower risk of hypoglycemia.

Properties

Molecular Formula |

C23H38NO3 |

|---|---|

Molecular Weight |

376.6 g/mol |

InChI |

InChI=1S/C23H38NO3/c1-20(2)14-27-23(24(20)26)12-11-21(3)15(13-23)5-6-16-17-7-8-19(25)22(17,4)10-9-18(16)21/h15-19,25H,5-14H2,1-4H3/t15-,16?,17?,18?,19-,21-,22-,23?/m0/s1 |

InChI Key |

QGVYWHYGFRJQMJ-YMYSDONKSA-N |

Isomeric SMILES |

C[C@]12CCC3(C[C@@H]1CCC4C2CC[C@]5(C4CC[C@@H]5O)C)N(C(CO3)(C)C)[O] |

Canonical SMILES |

CC1(COC2(N1[O])CCC3(C(C2)CCC4C3CCC5(C4CCC5O)C)C)C |

Synonyms |

17 beta-hydroxy-4',4'-dimethylspiro(5 alpha-androstan-3,2'- oxazolidin)-3'-yloxyl 3-DOXYLANDROSTANOL |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl involves multiple steps, including the formation of the spiro-connected bicyclic systemThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biology, this compound is studied for its potential biological activities.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may have applications in the treatment of certain diseases due to its unique chemical properties and interactions with biological molecules .

Industry

In the industrial sector, (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl is used in the production of specialized materials and chemicals. Its unique structure and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (17-Hydroxy-4’,4’,10,13-tetramethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]oxazolidin]-3’-yl)oxidanyl involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence multiple signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar SGLT-2 Inhibitors

Structural and Functional Similarities

CID 189075 shares structural homology with other phlorizin-derived SGLT-2 inhibitors, including dapagliflozin (BMS-512148) , remogliflozin , sergliflozin , and T-1095 . These compounds feature a β-glucoside moiety linked to a hydrophobic aromatic group, critical for binding to the SGLT-2 transporter. Their mechanism involves inhibiting renal glucose reabsorption, thereby lowering blood glucose levels without directly affecting insulin secretion .

Pharmacokinetic and Clinical Profiles

The table below compares key parameters of this compound with select SGLT-2 inhibitors:

Limitations and Challenges

- This compound : Discontinued development due to competitive landscape and prioritization of compounds with superior pharmacokinetics (e.g., dapagliflozin) .

- Class-wide Issues : Genitourinary infections, volume depletion risks, and rare diabetic ketoacidosis (DKA) cases are common across SGLT-2 inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.